molecular formula C32H34N2 B1641263 4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine

4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine

Cat. No.: B1641263
M. Wt: 446.6 g/mol
InChI Key: NSAIEWNSTRFQGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine can be synthesized through a phase transfer catalyzed interfacial polycondensation reaction. This involves the reaction of bisphenol monomers with adipoyl chloride in the presence of a phase transfer catalyst . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the compound is produced using high-purity sublimed materials to ensure a purity greater than 99.5% . The sublimation process involves heating the compound to its sublimation point, allowing it to transition directly from a solid to a gas, and then condensing it back into a solid form.

Chemical Reactions Analysis

Types of Reactions

4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: The major products include quinones and other oxidized derivatives.

    Reduction: The primary products are the corresponding amines.

    Substitution: Halogenated derivatives are the main products.

Scientific Research Applications

4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine has a wide range of applications in scientific research :

    Chemistry: Used as a hole transport material in OLEDs due to its high hole mobility.

    Biology: Employed in the development of organic photodetectors for biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-hydroxyphenyl)cyclohexane
  • 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
  • 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane

Uniqueness

4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine stands out due to its high hole mobility and its ability to simplify the structure of OLEDs by reducing the number of organic layers required . This makes it a more efficient and cost-effective material compared to its counterparts.

Properties

Molecular Formula

C32H34N2

Molecular Weight

446.6 g/mol

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]cyclohexyl]phenyl]aniline

InChI

InChI=1S/C32H34N2/c1-24-6-14-28(15-7-24)33-30-18-10-26(11-19-30)32(22-4-3-5-23-32)27-12-20-31(21-13-27)34-29-16-8-25(2)9-17-29/h6-21,33-34H,3-5,22-23H2,1-2H3

InChI Key

NSAIEWNSTRFQGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C

Origin of Product

United States

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